molecular formula C16H18ClNO4 B2824537 2-(4-chlorophenoxy)-N-[2-(furan-3-yl)-2-hydroxyethyl]-2-methylpropanamide CAS No. 1396759-50-4

2-(4-chlorophenoxy)-N-[2-(furan-3-yl)-2-hydroxyethyl]-2-methylpropanamide

Cat. No.: B2824537
CAS No.: 1396759-50-4
M. Wt: 323.77
InChI Key: ALWGAOTUAZFNPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chlorophenoxy)-N-[2-(furan-3-yl)-2-hydroxyethyl]-2-methylpropanamide is a synthetically produced small molecule of high purity, intended for use in biochemical and pharmacological research. This compound features a unique hybrid structure, integrating a 4-chlorophenoxy group, a gem-dimethyl substituted propanamide core, and a furan-ethanol substituent. This specific architecture, combining aromatic, heteroaromatic, and hydroxy-alkyl motifs, makes it a compound of interest for various investigative applications. Its primary research value lies in its potential as a building block in medicinal chemistry or as a candidate for high-throughput screening campaigns to identify new biologically active molecules. The furan and chlorophenoxy groups are common pharmacophores found in compounds that modulate various biological targets, suggesting this molecule could be relevant in probing enzyme inhibition or receptor signaling pathways. Researchers may find it particularly useful in developing structure-activity relationship (SAR) studies for a range of therapeutic areas. This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[2-(furan-3-yl)-2-hydroxyethyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO4/c1-16(2,22-13-5-3-12(17)4-6-13)15(20)18-9-14(19)11-7-8-21-10-11/h3-8,10,14,19H,9H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALWGAOTUAZFNPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCC(C1=COC=C1)O)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Chlorophenoxy-Containing Propanamide Derivatives

Compound Name Structural Features Key Differences Reported Activity Reference
2-(4-Chlorophenoxy)-N-[(1R,3S)-5-(methanesulfonamido)-2-adamantyl]-2-methylpropanamide Adamantyl sulfonamide substituent Bulky adamantyl group enhances lipophilicity ATF4 inhibitor for cancer therapy
2-Bromo-N-(4-chlorophenyl)-2-methylpropanamide Bromine substitution at the 2-position Lacks hydroxyethyl-furan group; bromine increases electrophilicity Crystallographic studies (no bioactivity reported)
2-(4-Chloro-2-methylphenoxy)-N-(3,4-dichlorophenyl)propanamide Dichlorophenyl and methylphenoxy groups Increased halogenation enhances steric effects No bioactivity data available

Key Insight : The adamantyl derivative () demonstrates that bulky substituents can confer specificity toward transcription factor inhibition, while halogenation () may improve metabolic stability but reduce solubility.

Hydroxyethyl/Hydroxy-Substituted Amides

Compound Name Structural Features Key Differences Reported Activity Reference
N-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]-3-(4-methoxyphenyl)prop-2-enamide Catechol and methoxyphenyl groups α,β-unsaturated amide backbone Anti-inflammatory (IC₅₀ = 17.00 μM)
N-(4-Cyano-3-iodophenyl)-2-hydroxy-3-(4-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)phenoxy)-2-methylpropanamide Polyether chain and iodo-cyanoaryl group Enhanced water solubility via PEG-like chain Androgen receptor degradation (PROTAC)

Key Insight : Hydroxyethyl groups improve hydrogen-bonding capacity, critical for receptor interaction (e.g., anti-inflammatory activity in ). However, the target compound’s furan-3-yl substituent may reduce polarity compared to catechol derivatives.

Heterocyclic-Substituted Propanamides

Compound Name Structural Features Key Differences Reported Activity Reference
3-Ferrocenylmethoxy-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethylphenyl)propanamide Ferrocenyl and nitro-CF₃ groups Organometallic moiety for redox activity Anticancer (theoretical)
N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-(4-cyanophenoxy)-2-hydroxy-2-methylpropanamide Dual cyano groups and CF₃ substituent High electron-withdrawing character Unreported (structural analog of thyroid receptor ligands)

Key Insight : Heterocycles like furan (in the target compound) or ferrocene () modulate electronic properties and bioavailability. Furan’s π-system may facilitate aromatic stacking interactions absent in purely aliphatic analogs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-chlorophenoxy)-N-[2-(furan-3-yl)-2-hydroxyethyl]-2-methylpropanamide, and how can reaction conditions be optimized for purity?

  • Methodology : Multi-step organic synthesis typically involves coupling the chlorophenoxy moiety with the furan-hydroxyethyl acetamide core. Key steps include:

  • Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) under anhydrous conditions to minimize hydrolysis .
  • Protection of hydroxyl groups : Temporary protection (e.g., silyl ethers) prevents undesired side reactions during intermediate steps .
  • Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust pH/temperature (e.g., 0–5°C for exothermic steps) to improve yield (70–85%) and purity (>95%) .

Q. Which analytical techniques are critical for characterizing this compound and verifying its structural integrity?

  • Key Methods :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm the chlorophenoxy, furan, and hydroxyethyl groups. Look for characteristic shifts:
  • Aromatic protons (δ 6.8–7.4 ppm for chlorophenoxy; δ 7.2–7.6 ppm for furan) .
  • Hydroxyethyl protons (δ 3.5–4.2 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity using a C18 column with UV detection (λ = 254 nm) .
  • Mass Spectrometry (MS) : ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 365.8) .

Q. How can researchers design initial biological activity screens for this compound?

  • Approach :

  • Enzyme inhibition assays : Test against kinases or hydrolases (e.g., COX-2) due to structural similarity to known acetamide inhibitors .
  • Antimicrobial screening : Use microdilution assays (MIC) against Gram-positive/negative bacteria and fungi, noting activity thresholds (e.g., MIC < 50 µg/mL) .
  • Cytotoxicity profiling : Employ MTT assays on mammalian cell lines (e.g., HEK-293) to establish safety margins (IC50 > 100 µM) .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., variable potency across studies) be systematically resolved?

  • Resolution Strategies :

  • Comparative SAR studies : Synthesize analogs (e.g., replacing chlorophenoxy with fluorophenoxy) to isolate substituent effects .
  • Dose-response validation : Replicate assays with standardized protocols (e.g., fixed incubation times, controlled DMSO concentrations) to minimize variability .
  • Metabolic stability tests : Use liver microsomes to assess if rapid degradation underlies inconsistent in vivo vs. in vitro results .

Q. What strategies optimize regioselectivity in derivatization reactions (e.g., oxidation of the furan ring)?

  • Methodology :

  • Catalyst selection : Employ Pd/C or Ru-based catalysts for selective oxidation of the furan’s α-position .
  • Solvent effects : Use polar aprotic solvents (e.g., DMF) to stabilize transition states and reduce side products .
  • Protection/deprotection : Temporarily block the hydroxyethyl group with tert-butyldimethylsilyl (TBDMS) to direct reactivity to the furan .

Q. How can computational modeling elucidate this compound’s interaction with biological targets?

  • Protocol :

  • Molecular docking : Use AutoDock Vina to predict binding modes to proteins (e.g., COX-2; PDB ID 5KIR). Focus on hydrogen bonding with the hydroxyethyl group and hydrophobic interactions with chlorophenoxy .
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes (RMSD < 2.0 Å indicates robust binding) .
  • ADMET prediction : Tools like SwissADME evaluate permeability (e.g., logP ~3.2) and cytochrome P450 interactions .

Q. What experimental designs address low yield in large-scale synthesis?

  • Solutions :

  • Flow chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions (yield increase by 15–20%) .
  • Catalyst recycling : Immobilize catalysts (e.g., polymer-supported EDC) for cost-effective reuse .
  • In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.